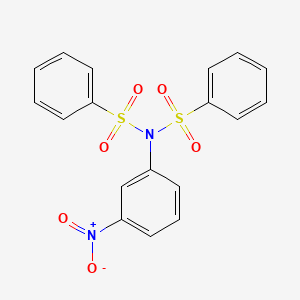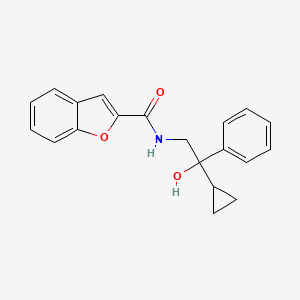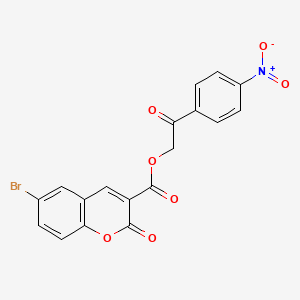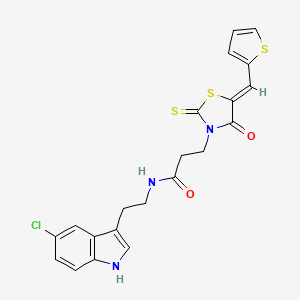
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one, also known as CBL-0158, is a novel small molecule compound with potential applications in scientific research. CBL-0158 is a selective inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is involved in regulating inflammation, immune response, and cell survival.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
The compound 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one is a subject of interest in synthetic chemistry, particularly in the context of histamine H(3) receptor antagonists and sigma-2 receptor ligands. One study details the synthesis of a related hydroxyproline-based H(3) receptor antagonist, emphasizing the desymmetrization of homopiperazine and a nonextractive sodium triacetoxyborohydride reaction workup (Pippel et al., 2010). Another study reports on sigma-2 receptor ligands with anticancer activity, showcasing the synthesis of new analogs with sub-micromolar activity against various cancer cell lines (Asong et al., 2019).
Anticancer Activities
Significant research has been conducted on the anticancer properties of compounds structurally similar to 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one. One example involves the investigation of SYA013 as a sigma-2 receptor ligand, which has shown inhibition of several cancer cell lines, demonstrating the potential therapeutic applications of these compounds in oncology (Asong et al., 2019).
Chemical Structure and Binding Affinity
Structure-activity relationship (SAR) studies provide insights into how structural modifications affect the binding affinity of compounds at various receptor subtypes. Such studies have been carried out for homopiperazine analogs of haloperidol, revealing new agents with potential as antipsychotic drugs (Peprah et al., 2012).
Synthesis and Pharmacological Screening
The synthesis and pharmacological evaluation of novel derivatives, including those related to benzodiazepines, have been explored for their antimicrobial, analgesic, and anti-inflammatory activities. This research highlights the diverse potential applications of these compounds in treating various conditions (Bhat et al., 2014).
properties
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-17-8-2-1-5-15(17)9-10-18(22)21-12-4-11-20(13-14-21)16-6-3-7-16/h1-2,5,8,16H,3-4,6-7,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKHFFBZVGQNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2749574.png)

![6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2749576.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamido)cyclohexyl phenylcarbamate](/img/structure/B2749578.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2749580.png)

![2-[(4-fluorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2749582.png)
![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2749583.png)

![5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2749586.png)

